5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone
Brand Name:
Vulcanchem
CAS No.:
157666-07-4
VCID:
VC21139657
InChI:
InChI=1S/C9H13BrO4/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6H,4H2,1-3H3/t5-,6-,9-/m1/s1
SMILES:
CC1(OC2C(OC(=O)C2(O1)C)CBr)C
Molecular Formula:
C9H13BrO4
Molecular Weight:
265.1 g/mol
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone
CAS No.: 157666-07-4
Cat. No.: VC21139657
Molecular Formula: C9H13BrO4
Molecular Weight: 265.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157666-07-4 |
|---|---|
| Molecular Formula | C9H13BrO4 |
| Molecular Weight | 265.1 g/mol |
| IUPAC Name | (3aR,6S,6aR)-6-(bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one |
| Standard InChI | InChI=1S/C9H13BrO4/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6H,4H2,1-3H3/t5-,6-,9-/m1/s1 |
| Standard InChI Key | ALEZNYHYUVVXMM-HCVRKRLWSA-N |
| Isomeric SMILES | C[C@@]12[C@@H]([C@H](OC1=O)CBr)OC(O2)(C)C |
| SMILES | CC1(OC2C(OC(=O)C2(O1)C)CBr)C |
| Canonical SMILES | CC1(OC2C(OC(=O)C2(O1)C)CBr)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator